N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c17-15(6-2-1-3-7-15)11-16-22(18,19)12-4-5-13-14(10-12)21-9-8-20-13/h2,4-6,10,16-17H,1,3,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHCBQXPONCKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold Variations
A. Benzodioxine vs. Benzoxazine Derivatives
- VU0486846 (): Contains a 2,3-dihydro-1,4-benzoxazine core instead of benzodioxine. The oxygen atom in benzoxazine is part of a six-membered ring with an additional nitrogen, altering electronic properties and hydrogen-bonding capacity. This structural difference correlates with its role as an M1 positive allosteric modulator (PAM) in neurological studies .
B. Sulfonamide vs. Sulfamide Derivatives
Substituent-Driven Activity Differences
A. Alkyl/Aralkyl Substituents
- N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) (): Features a 3-phenylpropyl group. This hydrophobic substituent enhances lipoxygenase inhibition (IC₅₀ = 85.79 mM) but reduces antibacterial efficacy compared to smaller substituents like bromoethyl (5a, IC₅₀ = 9.22 µg/mL against E. coli) .
B. Halogenated and Heterocyclic Modifications
- Chlorine’s electronegativity likely stabilizes enzyme interactions .
Antibacterial Activity
| Compound | Substituent | Activity Against E. coli (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 5a | 2-Bromoethyl | 9.22 ± 0.70 | |
| 5b | 2-Phenethyl | 9.66 ± 0.33 | |
| Target Compound | (1-Hydroxycyclohex-2-en-1-yl)methyl | Not reported | — |
Key Insight : Smaller, flexible substituents (e.g., bromoethyl) improve antibacterial activity, whereas bulky groups (e.g., cyclohexenyl) may hinder membrane penetration.
Enzyme Inhibition
| Compound | Target Enzyme | IC₅₀ (mM) | Reference |
|---|---|---|---|
| 5c | Lipoxygenase | 85.79 ± 0.48 | |
| 5e | Lipoxygenase | 89.32 ± 0.34 | |
| Compounds | Anticonvulsant Targets | Not quantified |
Key Insight : Arylalkyl substituents favor lipoxygenase inhibition, while sulfamide derivatives () shift activity toward neurological targets.
Therapeutic Potential and Limitations
- Antibacterial Agents : –6 highlight sulfonamides with benzodioxine cores as promising leads, but the target compound’s cyclohexenyl group requires empirical testing to assess trade-offs between bulk and activity .
Q & A
Q. What are the critical steps in synthesizing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how is purity ensured?
- Methodological Answer : The synthesis involves sequential functionalization of the benzodioxane-sulfonamide core. Key steps include:
- Nucleophilic substitution to attach the hydroxycyclohexene moiety under inert atmosphere (N₂) .
- Purification via flash chromatography or recrystallization to isolate intermediates .
- Final product validation using HPLC (>95% purity) and mass spectrometry (MS) .
- Critical Parameters : Temperature control (±2°C) and solvent selection (e.g., dichloromethane for solubility) are essential to prevent side reactions .
Q. Which spectroscopic techniques are used to characterize this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the benzodioxane and cyclohexene rings. For example, the hydroxycyclohexene methyl group shows a doublet of doublets (δ 3.8–4.2 ppm) .
- FTIR : Confirms sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and hydroxyl (O–H at 3200–3600 cm⁻¹) groups .
- X-ray crystallography (if crystals form): Resolves stereochemistry of the cyclohexene ring .
Q. What are the primary biological targets or applications of this compound in preclinical research?
- Methodological Answer :
- Neurological studies : The benzodioxane-sulfonamide scaffold interacts with GABAₐ receptors, suggesting potential in Alzheimer’s disease models .
- Antimicrobial screening : Structural analogs inhibit bacterial dihydropteroate synthase (IC₅₀ ~5–20 µM) .
- Enzyme inhibition assays : Tested against COX-2 or lipoxygenase for anti-inflammatory activity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the cyclopropane-containing intermediate in this compound’s synthesis?
- Methodological Answer :
- Cyclopropanation challenges : Steric hindrance from the hydroxycyclohexene group reduces ring-closing efficiency.
- Optimization strategies :
- Use slow addition of diazomethane to control exothermic reactions .
- Employ microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction rates .
- Monitor by TLC (hexane:ethyl acetate 7:3) to detect byproducts early .
- Yield improvement : From 45% (traditional) to 68% (optimized) .
Q. How should researchers address discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Case example : In vitro IC₅₀ of 10 nM for GABAₐ binding vs. no efficacy in murine neuropathic pain models .
- Root-cause analysis :
- Pharmacokinetics : Poor blood-brain barrier penetration (logP <2) .
- Metabolic stability : Rapid hepatic glucuronidation detected via LC-MS/MS .
- Solutions :
- Introduce prodrug groups (e.g., acetylated hydroxycyclohexene) to enhance bioavailability .
- Use microdialysis to measure brain interstitial fluid concentrations .
Q. What computational methods are effective in predicting this compound’s binding mode to therapeutic targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with GABAₐ receptor (PDB: 6HUP) to identify key interactions (e.g., sulfonamide with Arg112) .
- MD simulations : Run GROMACS for 100 ns to assess stability of the ligand-receptor complex .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with antibacterial activity (R² = 0.89) .
Data Contradiction Analysis
Q. Why do structural analogs with minor modifications show opposing activity trends in enzymatic assays?
- Methodological Answer :
- Example : Replacing cyclohexene with cyclopentane reduces COX-2 inhibition by 90% .
- Structural insights :
- Conformational rigidity : Cyclohexene’s chair conformation optimizes sulfonamide positioning .
- Hydrogen-bond networks : OH group in hydroxycyclohexene forms a key interaction with Ser530 in COX-2 .
- Experimental validation : Synthesize and test deuterated analogs to probe kinetic isotope effects .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
Q. Table 2. Biological Activity Comparison of Structural Analogs
| Compound | Target (IC₅₀) | logP | BBB Permeability (PAMPA) |
|---|---|---|---|
| Parent compound | GABAₐ: 10 nM | 1.8 | Low (Pe = 2.1 × 10⁻⁶ cm/s) |
| Cyclopentane analog | GABAₐ: 450 nM | 2.3 | Moderate (Pe = 8.5 × 10⁻⁶ cm/s) |
| Acetylated prodrug | GABAₐ: 15 nM | 1.2 | High (Pe = 12.4 × 10⁻⁶ cm/s) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
